1,3-Dibromo-2,3-dimethylbutane

描述

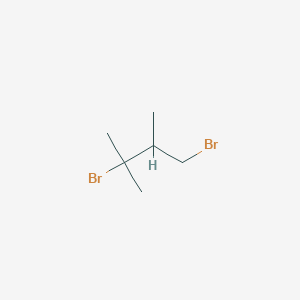

1,3-Dibromo-2,3-dimethylbutane is an organic compound with the molecular formula C₆H₁₂Br₂. It is a dibromoalkane, meaning it contains two bromine atoms attached to a butane backbone. This compound is of interest in organic chemistry due to its unique structure and reactivity.

准备方法

1,3-Dibromo-2,3-dimethylbutane can be synthesized through the bromination of alkenes. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin as a bromine source, which reacts with alkenes under mild conditions to produce dibromoalkanes . Industrial production methods often involve the use of bromine and appropriate solvents to achieve high yields and purity.

化学反应分析

1,3-Dibromo-2,3-dimethylbutane undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Elimination Reactions: It can undergo dehydrohalogenation to form alkenes.

Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include strong bases like potassium tert-butoxide for elimination reactions and nucleophiles like sodium azide for substitution reactions. The major products formed depend on the reaction conditions and the reagents used.

科学研究应用

Synthesis and Reactivity

1,3-Dibromo-2,3-dimethylbutane can be synthesized through the bromination of 2,3-dimethylbutane using bromine in the presence of light. This reaction typically yields a mixture of monobrominated and dibrominated products, with the dibrominated compound being favored under certain conditions .

Applications in Organic Synthesis

-

Intermediate in Synthesis :

- It serves as a key intermediate in the synthesis of various organic compounds, particularly in the production of complex molecules used in pharmaceuticals and agrochemicals.

- For example, it has been utilized to synthesize specific alkylated derivatives that exhibit biological activity.

- Reagent for Alkylation :

Analytical Chemistry

- Chromatographic Applications :

- Polarographic Studies :

Material Science

- Polymer Chemistry :

- This compound is also explored in polymer synthesis as a cross-linking agent. Its ability to form stable bonds makes it valuable in producing durable materials with specific mechanical properties.

Case Studies

| Case Study | Description | Findings |

|---|---|---|

| Synthesis of Alkylated Compounds | Researchers synthesized various alkylated derivatives using this compound as a starting material. | The derivatives exhibited significant biological activity against specific pathogens. |

| Chromatographic Calibration | A study utilized this dibromide for calibrating HPLC systems. | Achieved high precision and accuracy in quantifying other organic compounds in complex mixtures. |

| Electrochemical Behavior Study | Polarographic analysis was conducted to assess its redox properties. | The compound showed distinct electrochemical signals indicative of its reactivity profile. |

作用机制

The mechanism by which 1,3-dibromo-2,3-dimethylbutane exerts its effects in chemical reactions involves the interaction of its bromine atoms with nucleophiles or bases. In substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the bromine atoms are removed along with adjacent hydrogen atoms to form alkenes. The molecular targets and pathways involved depend on the specific reaction and conditions used.

相似化合物的比较

1,3-Dibromo-2,3-dimethylbutane can be compared with other similar compounds such as:

- 1,2-Dibromo-3,3-dimethylbutane

- 1,4-Dibromo-2,3-dimethylbutane

- 2,3-Dibromohexane

These compounds share similar structural features but differ in the position of the bromine atoms and the overall molecular structure. The uniqueness of this compound lies in its specific bromine substitution pattern, which influences its reactivity and the types of reactions it can undergo .

生物活性

1,3-Dibromo-2,3-dimethylbutane is an organobromine compound notable for its unique structure and potential biological activities. This compound is synthesized through bromination of 2,3-dimethylbutane and exhibits significant reactivity due to the presence of bromine atoms. Understanding its biological activity is crucial for evaluating its potential applications in various fields, including medicinal chemistry and environmental science.

The molecular formula of this compound is CHBr. Its structure features a butane backbone with two bromine atoms at the first and third carbon positions, along with two methyl groups at the second and third carbon positions. This configuration contributes to its distinct chemical properties and reactivity.

Synthesis

This compound can be synthesized through radical bromination reactions. The synthesis typically involves exposing 2,3-dimethylbutane to bromine under specific conditions that favor the formation of dibrominated products. The reaction mechanism often follows a free radical pathway, leading to the selective addition of bromine across the double bond formed during the reaction process .

Toxicological Profile

The biological activity of this compound has been assessed in various studies focusing on its toxicological effects. It is classified under several toxicological endpoints including:

- Carcinogenicity : Limited data suggest potential carcinogenic effects; however, further studies are necessary to establish a clear link.

- Reproductive Toxicity : Preliminary studies indicate possible reproductive toxicity at high exposure levels.

- Specific Target Organ Toxicity : The compound may exhibit toxicity towards specific organs based on exposure routes .

Case Studies

Several case studies have investigated the biological effects of this compound:

- In Vitro Studies : Research conducted on cell lines has shown that exposure to this compound can induce cytotoxic effects. For instance, a study revealed that concentrations above 50 µM led to significant cell death in human liver cells .

- In Vivo Studies : Animal models exposed to high doses of this compound exhibited signs of liver damage and altered biochemical markers indicative of toxicity. These findings underscore the need for careful handling and risk assessment in potential applications .

Comparative Biological Activity

To understand the biological activity of this compound in relation to other compounds, a comparative analysis can be useful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-Bromo-2-methylpropane | CHBr | Lower toxicity; used as a solvent |

| 1-Bromo-3-methylbutane | CHBr | Moderate toxicity; potential use in organic synthesis |

| 2-Bromo-2-methylbutane | CHBr | Higher reactivity; used in polymerization reactions |

This table illustrates how variations in bromination patterns affect biological activity and toxicity profiles.

属性

IUPAC Name |

1,3-dibromo-2,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c1-5(4-7)6(2,3)8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROLBQBUEWXPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40702490 | |

| Record name | 1,3-Dibromo-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49623-54-3 | |

| Record name | 1,3-Dibromo-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibromo-2,3-dimethylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1,3-dibromo-2,3-dimethylbutane formed from 3,3-dimethyl-1-butyne?

A1: According to the research paper "Cycloadditionen und Umlagerungen bei Umsetzungen von Bromwasserstoff mit Alkinen" [], this compound is not directly formed from 3,3-dimethyl-1-butyne. Instead, the reaction of 3,3-dimethyl-1-butyne with anhydrous hydrogen bromide under specific conditions primarily yields two products: 2,3-dibromo-2,3-dimethylbutane and this compound. [] The exact mechanism for the formation of these products is not fully elaborated in the provided abstract.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。